molecular formula C12H28Cl2N2 B1424794 n-(2-Piperidinylmethyl)-n-propyl-1-propanamine dihydrochloride CAS No. 1220018-78-9

n-(2-Piperidinylmethyl)-n-propyl-1-propanamine dihydrochloride

Cat. No.: B1424794
CAS No.: 1220018-78-9
M. Wt: 271.27 g/mol
InChI Key: XACULDMTKGCEMQ-UHFFFAOYSA-N
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Description

The compound “n-(2-Piperidinylmethyl)-n-propyl-1-propanamine dihydrochloride” is a derivative of piperidine . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .


Synthesis Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds . Compounds with piperidine moiety show a wide variety of biologic activities . This nitrogen bearing heterocyclic ring system and its byproducts show several essential features .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Scientific Research Applications

Antisecretory Effects

  • Antisecretory Effects in Gastric Acid Secretion: Specific histamine H2-receptor antagonists, sharing structural similarities with n-(2-Piperidinylmethyl)-n-propyl-1-propanamine dihydrochloride, have demonstrated significant inhibition of gastric acid secretion in rats and dogs. These compounds are more potent inhibitors than cimetidine, a commonly used gastric acid secretion inhibitor (Bickel, Herling, Rising, & Wirth, 1986).

Analytical Profiles in Biological Matrices

  • Identification in Biological Samples: Analytical methods have been developed for identifying and quantifying compounds structurally related to this compound in biological samples like blood, urine, and vitreous humor using liquid chromatography and mass spectrometry (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).

Antimicrobial Activity

Radiolytic Product Identification

  • Radiolytic Products from N-nitrosodimethylamine and N-nitrosopyrrolidine: Research has identified the radiolytic products of compounds similar to this compound, revealing significant changes in UV spectral peaks and major radiolytic components post gamma irradiation (Ahn, Lee, Kim, Han, Jo, Kim, & Byun, 2004).

Pharmaceutical Building Block Diversification

  • Pharmaceutical Building Block Cyanation: Secondary piperidines, a component of this compound, are utilized for cyanation adjacent to the nitrogen atom without requiring protection or substitution of the N-H bond. This process is key in synthesizing unnatural amino acids, crucial in drug development (Lennox, Goes, Webster, Koolman, Djurić, & Stahl, 2018).

Immunomodulatory Activity

Antiarrhythmic, Hypotensive, and Alpha-Adrenolytic Activity

  • Cardiovascular Effects of Piperazine Derivatives: Piperazine derivatives, structurally related to this compound, have shown significant antiarrhythmic, hypotensive, and alpha-adrenolytic activities, indicating potential for cardiovascular drug development (Malawska, Kulig, Gippert, Filipek, Sapa, & Maciąg, 2005).

Future Directions

Piperidine derivatives are being utilized in different therapeutic applications and are a pivotal cornerstone in the production of drugs . This suggests that there is potential for future research and development in this area .

Properties

IUPAC Name

N-(piperidin-2-ylmethyl)-N-propylpropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2.2ClH/c1-3-9-14(10-4-2)11-12-7-5-6-8-13-12;;/h12-13H,3-11H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACULDMTKGCEMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CC1CCCCN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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